molecular formula C15H14N2O2S B13974669 Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 393107-90-9

Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B13974669
CAS No.: 393107-90-9
M. Wt: 286.4 g/mol
InChI Key: GJEHMESZPSOKSS-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole core, which is fused with a phenyl ring substituted with a methyl group at the para position and an ethyl ester group at the 3-position.

Preparation Methods

The synthesis of Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminothiazole with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methyl group. Common reagents include halogens and nitrating agents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function .

Comparison with Similar Compounds

Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

393107-90-9

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-9-20-15-16-12(8-17(13)15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

GJEHMESZPSOKSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)C

Origin of Product

United States

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